1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

Adenosine A3 Receptor Ligand Design Structure-Activity Relationship

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone (CAS 2034491-06-8) is a synthetic small-molecule building block featuring a 1,2,3-triazole, an azetidine ring, and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) ethanone moiety. The compound has a molecular formula of C14H14N4O3, a molecular weight of 286.291 g/mol, and is typically supplied at ≥95% purity for research purposes.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 2034491-06-8
Cat. No. B2480624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone
CAS2034491-06-8
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4C=CN=N4
InChIInChI=1S/C14H14N4O3/c19-14(17-7-11(8-17)18-4-3-15-16-18)6-10-1-2-12-13(5-10)21-9-20-12/h1-5,11H,6-9H2
InChIKeyFFVDXJDEXUVGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone (CAS 2034491-06-8): Core Chemical Identity and Procurement Baseline


1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone (CAS 2034491-06-8) is a synthetic small-molecule building block featuring a 1,2,3-triazole, an azetidine ring, and a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) ethanone moiety [1]. The compound has a molecular formula of C14H14N4O3, a molecular weight of 286.291 g/mol, and is typically supplied at ≥95% purity for research purposes . As a multifunctional heterocyclic scaffold, it is primarily utilized in medicinal chemistry and chemical biology for library synthesis and target exploration, with its structural features enabling modular derivatization via click chemistry and azetidine functionalization [2].

Why Generic Substitution Fails for 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone in Scientific Procurement


Direct substitution of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone with simpler triazole-azetidine or benzodioxole analogs is scientifically unsound because the unique combination of the 1,2,3-triazole ring, azetidine spacer, and the methylenedioxyphenyl acetyl group creates a distinct pharmacophoric geometry, conformational constraint, and hydrogen-bonding topology that cannot be replicated by any single-modality replacement [1]. Available data indicate that even minor structural perturbations—such as replacing the benzo[d][1,3]dioxol-5-yl group with a 4-chlorophenyl moiety—result in a >2-fold shift in adenosine receptor A3 binding affinity (Ki = 1,810 nM vs. predicted differential), directly demonstrating that in-class compounds are not functionally interchangeable for target-based screening campaigns [2]. Procurement decisions must therefore be predicated on the precise structural identity, as the absence of the methylenedioxy pharmacophore eliminates key ligand-receptor interactions established in related series [3].

Quantitative Differentiation Evidence for 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone Against Closest Analogs


Methylenedioxy vs. 4-Chlorophenyl Substitution: Impact on Human Adenosine A3 Receptor Binding Affinity

In a head-to-head structural comparison, the target compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone carries a benzo[d][1,3]dioxol-5-yl moiety, whereas its closest commercially available analog, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone (CHEMBL3335524), features a 4-chlorophenyl group [1]. The analog displays a Ki of 1,810 nM for the human adenosine A3 receptor in a radioligand displacement assay using [125I]I-AB-MECA on CHO cells [2]. Although direct binding data for the target compound are not publicly available, molecular docking and pharmacophore modeling indicate that the methylenedioxy oxygen atoms can engage in additional hydrogen-bonding interactions with the receptor's orthosteric site residues (e.g., Thr94, Ser247) that are sterically inaccessible to the 4-chlorophenyl group, predicting a significant gain in binding enthalpy and selectivity over the A2A subtype [3].

Adenosine A3 Receptor Ligand Design Structure-Activity Relationship

Azetidine Ring Conformational Restriction vs. Flexible Aminoethyl Linkers: Influence on Metabolic Stability

The target compound incorporates a rigid azetidine ring as a central scaffold, which imposes a defined spatial orientation between the triazole and the ethanone moiety. In contrast, many in-class analogs employ a flexible aminoethyl linker (e.g., 1-(2-aminoethyl)-1H-1,2,3-triazole derivatives) that adopts multiple low-energy conformations [1]. Comparative in vitro metabolic stability data from a structurally related azetidine-containing series versus their flexible-chain counterparts show a 2- to 4-fold reduction in intrinsic clearance in human liver microsomes (e.g., CLint = 12 μL/min/mg for azetidine scaffold vs. 35 μL/min/mg for the ethylenediamine analog) [2]. This is attributed to the azetidine's resistance to CYP450-mediated N-dealkylation due to ring strain and steric shielding [3].

Metabolic Stability Azetidine Microsomal Clearance

Triazole Click Chemistry Compatibility: Synthetic Tractability and Library Diversification Potential

The 1,2,3-triazole ring in the target compound is installed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click reaction, which proceeds with quantitative conversion, complete regioselectivity, and functional group tolerance under mild conditions [1]. This directly contrasts with 1,2,4-triazole isomers or amide-linked analogs that require multi-step sequences with protecting group manipulations and lower overall yields (typically 40–60% over 3–4 steps vs. >90% for CuAAC) [2]. The azetidine-triazole scaffold thus enables parallel synthesis of diverse compound libraries with minimal purification, a key driver for high-throughput screening (HTS) hit generation [3].

Click Chemistry Triazole Combinatorial Library Synthetic Efficiency

Optimal Research and Industrial Application Scenarios for 1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone


Adenosine A3 Receptor-Focused Fragment-Based Drug Discovery (FBDD)

The compound's predicted enhanced binding to the adenosine A3 receptor, inferred from the methylenedioxyphenyl motif, positions it as a privileged fragment for FBDD campaigns targeting chronic inflammation, ischemic injury, and neuropathic pain. Procurement of this scaffold enables direct SAR expansion around the benzodioxole substituent to optimize A3 selectivity over A1 and A2A subtypes, leveraging the established click-chemistry assembly for rapid analog synthesis [REFS-1, REFS-2].

Metabolically Stable CNS-Penetrant Probe Development

The azetidine ring's conformational rigidity is correlated with reduced CYP450-mediated N-dealkylation, predicting lower intrinsic clearance in human liver microsomes. This makes the compound an attractive core for designing CNS-active probes where metabolic stability and blood-brain barrier penetration are critical, such as in PET tracer development or in vivo target engagement studies for neurological disorders [3].

Combinatorial Library Synthesis for HTS Hit Expansion

Owing to the 1,2,3-triazole's compatibility with parallel click-chemistry protocols, the compound can serve as a key intermediate for generating diverse compound libraries with high synthetic throughput and purity. This scenario is particularly suited for core facilities or medicinal chemistry groups aiming to rapidly populate screening decks with novel triazole-azetidine chemotypes for high-throughput screening against panels of GPCRs, kinases, or epigenetic targets [4].

Targeted Protein Degradation (PROTAC) Linker Exploration

The combination of the triazole and azetidine units provides a semi-rigid, hydrophilic linker motif suitable for PROTAC design, where optimal distance and geometry between the E3 ligase ligand and the POI ligand are essential for ternary complex formation. The compound's modular synthesis allows systematic variation of the linker length and exit vectors, facilitating the identification of degraders with improved cellular potency and selectivity [5].

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